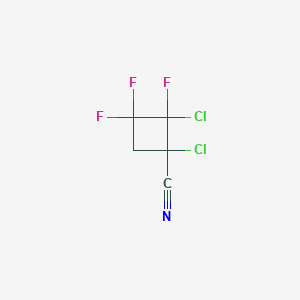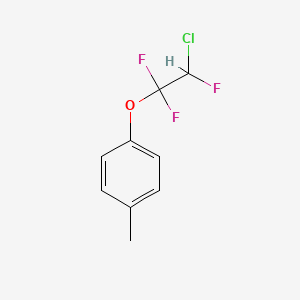
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-1,1,2-trifluoroethoxy)-4-methylbenzene, 97% (also known as CTFE) is a chemical compound that is widely used in a variety of scientific research applications. It is a chlorinated hydrocarbon with a boiling point of over 100°C and a melting point of -68°C. CTFE is a highly reactive compound, and its reactivity and versatility make it an attractive option for a variety of laboratory experiments. In
科学研究应用
CTFE is widely used in a variety of scientific research applications. It has been used in studies involving the synthesis of organic compounds, the development of new catalysts, and the study of the reaction mechanisms of organic compounds. CTFE has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of polymers, such as polyvinyl chloride.
作用机制
CTFE is a highly reactive compound and its reactivity is due to its electron-withdrawing properties. CTFE has a relatively high electron affinity, which allows it to form strong covalent bonds with other molecules. Its electron-withdrawing properties also make it an effective catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
CTFE is considered to be relatively non-toxic and is not known to have any adverse biochemical or physiological effects. However, it is important to note that CTFE is highly flammable and should be handled with caution in the laboratory. In addition, CTFE should not be ingested or inhaled, as it can cause irritation of the eyes, skin, and respiratory tract.
实验室实验的优点和局限性
CTFE has several advantages for laboratory experiments. It is a highly reactive compound, which makes it an effective catalyst for the synthesis of organic compounds. In addition, CTFE is relatively non-toxic and has a low boiling point, which allows for the use of lower temperatures in laboratory experiments. However, CTFE is highly flammable, and it should be handled with caution in the laboratory.
未来方向
CTFE has many potential applications in the future. It could be used in the development of new catalysts, the synthesis of pharmaceuticals, and the development of polymers. In addition, CTFE could be used in the study of reaction mechanisms and the synthesis of organic compounds. Furthermore, CTFE could be used in the development of new materials, such as polymers, for use in biomedical and industrial applications.
合成方法
CTFE is synthesized through a process known as halogenation. This process involves the substitution of a hydrogen atom in an organic compound with a halogen atom, such as chlorine. In the case of CTFE, the halogenation process is carried out by reacting 1-chloro-2,2,2-trifluoroethane (CF3CH2Cl) with 4-methylbenzene (C6H5CH3) in the presence of a catalyst, such as zinc chloride. This reaction results in the formation of CTFE.
属性
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-6-2-4-7(5-3-6)14-9(12,13)8(10)11/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGJFDNXDNMZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)
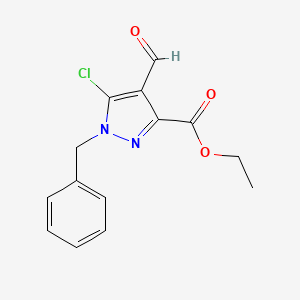
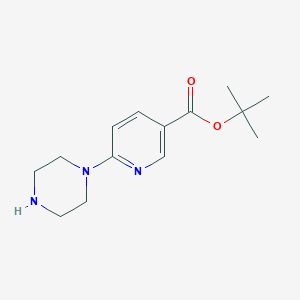

![N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide](/img/structure/B6300854.png)
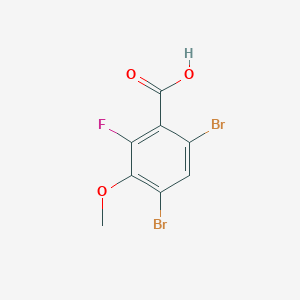
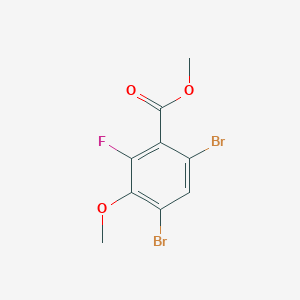
![N-[4-[6-(4-Fluorophenyl)-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl]-2-pyridyl]acetamide](/img/structure/B6300868.png)



![(R)-1-((3,3'-Dibromo-2'-((TBDMS)oxy) -[1,1'-bi-tetralin]-2-yl)oxy)-1-(2,5-diMe-1H-pyrrol-1-yl)-N-(2,6-diMe-Ph)-1-(2-Me-2-Ph-propylidene)molybdenum(VI)](/img/structure/B6300930.png)
